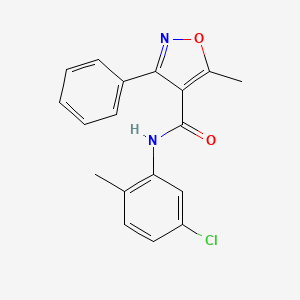![molecular formula C17H20N4O2 B5702426 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5702426.png)
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine, also known as MPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including antidepressant, anxiolytic, and antipsychotic effects.
作用机制
The exact mechanism of action of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine is not fully understood. However, it has been suggested that 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine may act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine may also modulate the activity of the dopaminergic system, which is involved in the regulation of reward and motivation.
Biochemical and physiological effects:
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood, anxiety, and reward. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein involved in the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been extensively studied, which makes it a valuable tool for investigating the biological effects of piperazine derivatives. However, one limitation of using 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for research on 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine. One direction is to investigate its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another direction is to investigate its potential use in the treatment of depression and anxiety disorders, as it has been shown to exhibit antidepressant and anxiolytic effects in animal models. Additionally, future research could focus on elucidating the exact mechanism of action of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine and identifying its molecular targets in the brain.
合成方法
The synthesis of 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine involves the reaction of 3-methylphenol with acetic anhydride to form 3-methylphenyl acetate, which is then reacted with piperazine to form 1-(3-methylphenoxy) piperazine. The final step involves the reaction of 1-(3-methylphenoxy) piperazine with pyrimidine-2,4-dione to form 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine.
科学研究应用
2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. 2-{4-[(3-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
2-(3-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14-4-2-5-15(12-14)23-13-16(22)20-8-10-21(11-9-20)17-18-6-3-7-19-17/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJKRJPKONMPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5702349.png)
![5-acetyl-6-methyl-2-[(3-methylbutyl)thio]nicotinonitrile](/img/structure/B5702350.png)

![methyl 4-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5702370.png)

![4-tert-butyl-N-{[methyl(phenyl)amino]carbonothioyl}benzamide](/img/structure/B5702392.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5702396.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5702416.png)
![3-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5702418.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methyl-2-pyridinecarboxamide](/img/structure/B5702429.png)

![2-[(4-chlorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5702443.png)